molecular formula C10H9ClO B8280197 4(2-Chloroallyl)benzaldehyde

4(2-Chloroallyl)benzaldehyde

Cat. No.: B8280197
M. Wt: 180.63 g/mol
InChI Key: XZIPTQBYXUQPAI-UHFFFAOYSA-N
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Description

4(2-Chloroallyl)benzaldehyde is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

4-(2-chloroprop-2-enyl)benzaldehyde

InChI

InChI=1S/C10H9ClO/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5,7H,1,6H2

InChI Key

XZIPTQBYXUQPAI-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=C(C=C1)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dry Mg (0.58 g) under dry N2 in a flask is covered with THF (5 ml) and a crystal of I2 added. 5 ml of a solution of 4-bromobenzaldehyde ethylene acetal (5.0 g) in THF (25 ml) is added and kept until it becomes warm, when it is cooled to 15°, and the remainder of the acetal added over 15 min. then stirred for an additional 1 hour. A mixture of ground lithium chloride (0.35 g) and copper (I) chloride (0.70 g) dissolved in THF is prepared, treated with 1,2-dichloropropene (CH2Cl.CCl=CH2) (4.5 g) and cooled to -20°. The above Grignard solution (under moisture excluding conditions) is then added to this solution during 5 min, and allowed to warm to 20° with stirring for 16 hours. Saturated aqueous ammonium chloride is added and the organic layer evaporated under reduced pressure to a small residue, which is dissolved in THF (100 ml), cooled to -10°, treated with 3N HCl (50 ml), then stirred at 20° for 1 hour. The product is partitioned between ether and water, and the ether layer washed with NaHCO3, H2O NaCl, dried (MgSO4) and the residue chromatographed on florisil. The fraction eluted by 15% ether in petrol is collected and purified by preparative HPLC. Yield 0.55 g (13%) nD20 1.5571.
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
0.58 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.35 g
Type
reactant
Reaction Step Six
Name
copper (I) chloride
Quantity
0.7 g
Type
catalyst
Reaction Step Six
Quantity
4.5 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

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